molecular formula C16H13ClN4 B8677214 2-(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)quinoline

2-(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)quinoline

Cat. No.: B8677214
M. Wt: 296.75 g/mol
InChI Key: NTLJGDUNPBHEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)quinoline is a complex organic compound that features a quinoline core linked to an azetidine ring, which is further substituted with a 3-chloropyrazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the azetidine ring and subsequent chloropyrazine substitution. Key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved may include signal transduction, cell cycle regulation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)quinoline is unique due to its combined structural features of quinoline, azetidine, and chloropyrazine, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C16H13ClN4

Molecular Weight

296.75 g/mol

IUPAC Name

2-[1-(3-chloropyrazin-2-yl)azetidin-3-yl]quinoline

InChI

InChI=1S/C16H13ClN4/c17-15-16(19-8-7-18-15)21-9-12(10-21)14-6-5-11-3-1-2-4-13(11)20-14/h1-8,12H,9-10H2

InChI Key

NTLJGDUNPBHEGW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2Cl)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-azetidin-3-yl-quinoline hydrochloride (1.70 g, 7.75 mmol) in DMF (30 mL) at room temperature was added Cs2CO3 (5.2 g, 16 mmol) and 2,3-dichloro-pyrazine (1.3 g, 9.0 mmol). The reaction mixture was heated to 90° C. overnight and then diluted with water (60 mL) and extracted with EtOAc (2×50 mL). The combined organic extracts were washed with water (60 mL) and brine (60 mL), dried over Na2SO4, and filtered. The filtrate was evaporated in vacuo and the residue was purified by flash column chromatography on silica gel (5% to 30% EtOAc in hexanes) to give the title product (1.30 g, 4.4 mmol, 58% yield) as a white solid.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
58%

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